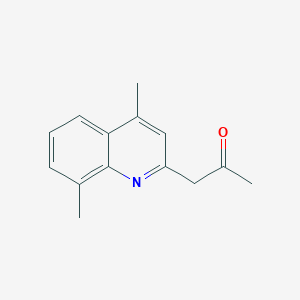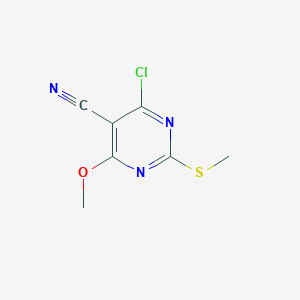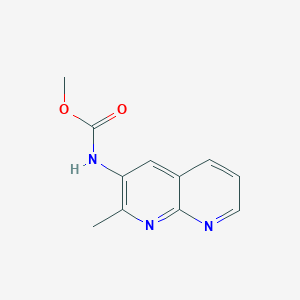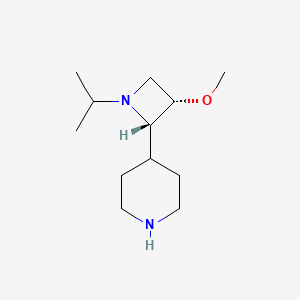
4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine is a complex organic compound that features both a piperidine and an azetidine ring Piperidine is a six-membered heterocyclic amine, while azetidine is a four-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve hydrogenation or cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as a halide or ester .
Aplicaciones Científicas De Investigación
4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of azetidine and piperidine rings on biological systems.
Medicine: It has potential as a lead compound in drug discovery, particularly for its effects on the central nervous system.
Industry: It can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The azetidine ring may also play a role in the compound’s biological effects, although its exact mechanism is still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler compound with a six-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring.
Piperine: An alkaloid with a piperidine ring, known for its biological activity
Uniqueness
4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine is unique due to the combination of both piperidine and azetidine rings in its structure. This dual-ring system may confer unique biological properties and make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C12H24N2O |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
4-[(2S,3S)-3-methoxy-1-propan-2-ylazetidin-2-yl]piperidine |
InChI |
InChI=1S/C12H24N2O/c1-9(2)14-8-11(15-3)12(14)10-4-6-13-7-5-10/h9-13H,4-8H2,1-3H3/t11-,12-/m0/s1 |
Clave InChI |
WLEJSTDJPLZDDI-RYUDHWBXSA-N |
SMILES isomérico |
CC(C)N1C[C@@H]([C@@H]1C2CCNCC2)OC |
SMILES canónico |
CC(C)N1CC(C1C2CCNCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15068258.png)
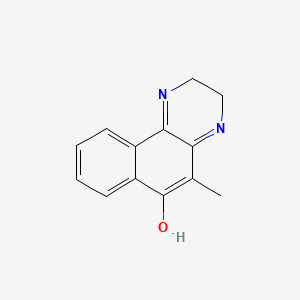
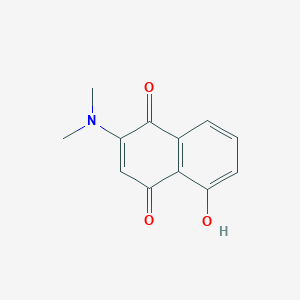
![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine](/img/structure/B15068273.png)



